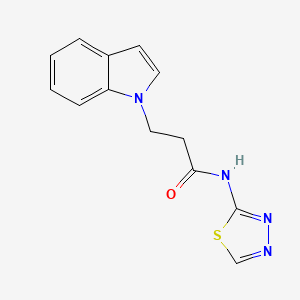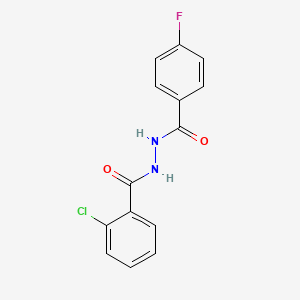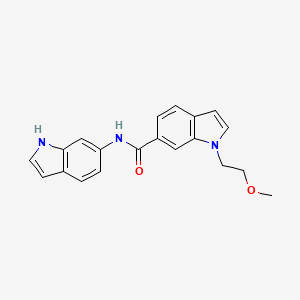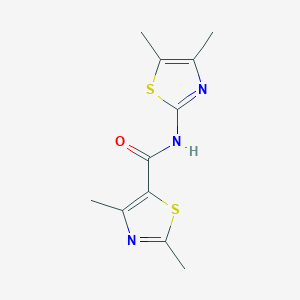![molecular formula C18H16Cl2N4O4S2 B15104029 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B15104029.png)
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Ring Formation: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Ether Formation: Finally, the piperazinyl derivative is reacted with 2,4-dichlorophenoxyacetyl chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atoms.
Aplicaciones Científicas De Investigación
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be investigated for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in electron transfer processes, while the piperazine ring might enhance binding affinity to biological targets.
Comparación Con Compuestos Similares
- 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinyl]-[4-(1-pyrazolyl)butanoic acid]
Uniqueness: 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone is unique due to the presence of the dichlorophenoxy group, which can impart distinct chemical and biological properties. This differentiates it from other benzothiadiazole derivatives, which may lack this specific functional group and thus exhibit different reactivity and applications.
Propiedades
Fórmula molecular |
C18H16Cl2N4O4S2 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C18H16Cl2N4O4S2/c19-12-4-5-15(13(20)10-12)28-11-17(25)23-6-8-24(9-7-23)30(26,27)16-3-1-2-14-18(16)22-29-21-14/h1-5,10H,6-9,11H2 |
Clave InChI |
RWHVQUSRDGEUQK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15103957.png)
![N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B15103968.png)
methanone](/img/structure/B15103974.png)


![N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15103982.png)
![(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15103998.png)
![1-(furan-2-ylmethyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15104000.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15104010.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15104016.png)
![2-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15104020.png)

![1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15104044.png)
